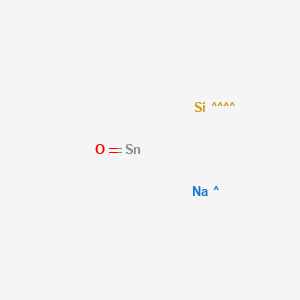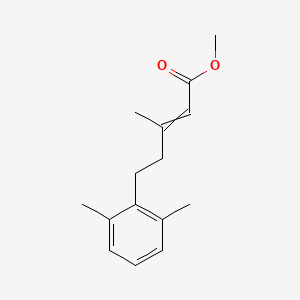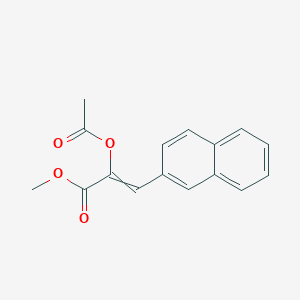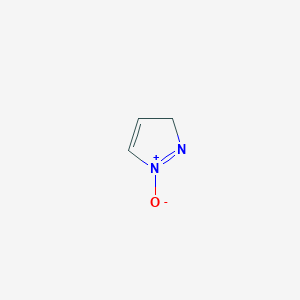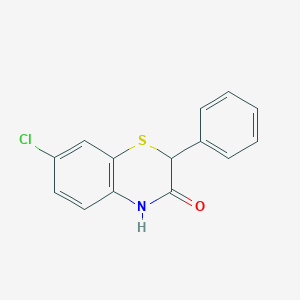
7-Chloro-2-phenyl-2H-1,4-benzothiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-phenyl-2H-1,4-benzothiazin-3(4H)-one is an organic compound belonging to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, with a chlorine atom at the 7th position and a phenyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-phenyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate then undergoes cyclization in the presence of a base, such as sodium hydroxide, to yield the desired benzothiazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Chloro-2-phenyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and may be carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiazines, depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 7-Chloro-2-phenyl-2H-1,4-benzothiazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorine atom and the phenyl group can influence its binding affinity and specificity for molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2-Phenyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the chlorine atom at the 7th position.
7-Bromo-2-phenyl-2H-1,4-benzothiazin-3(4H)-one: Contains a bromine atom instead of chlorine.
7-Chloro-2-methyl-2H-1,4-benzothiazin-3(4H)-one: Contains a methyl group instead of a phenyl group at the 2nd position.
Uniqueness
7-Chloro-2-phenyl-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both the chlorine atom and the phenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the phenyl group can enhance its binding interactions with biological targets.
特性
CAS番号 |
922504-06-1 |
|---|---|
分子式 |
C14H10ClNOS |
分子量 |
275.8 g/mol |
IUPAC名 |
7-chloro-2-phenyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C14H10ClNOS/c15-10-6-7-11-12(8-10)18-13(14(17)16-11)9-4-2-1-3-5-9/h1-8,13H,(H,16,17) |
InChIキー |
QIWJEQYHAVUFEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)

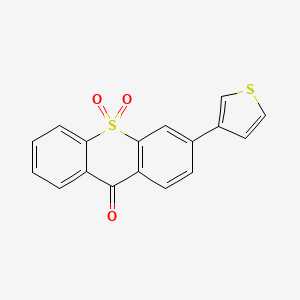
![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)


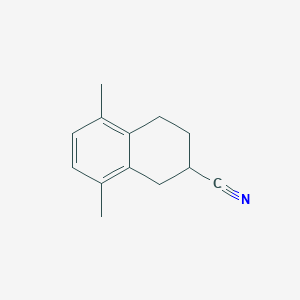
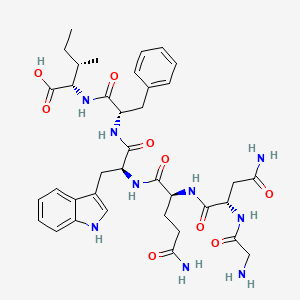

![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
